N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide” is a complex organic molecule that contains an imidazo[2,1-b]thiazole core. This core is a bicyclic heterocycle, which is a type of structure found in many biologically active compounds .
Molecular Structure Analysis
The molecular formula of the compound is C12H13N3O2S2, with an average mass of 295.380 Da and a monoisotopic mass of 295.044922 Da .Scientific Research Applications
Applications in DNA Research and Fluorescent Staining
Research on similar heterocyclic compounds, such as Hoechst 33258, highlights their utility in binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is leveraged in plant cell biology for chromosome and nuclear staining, as well as in the analysis of nuclear DNA content values through flow cytometry. Moreover, analogues of Hoechst dyes have been explored for radioprotection and as topoisomerase inhibitors, indicating a broad utility in molecular biology and pharmacology research (Issar & Kakkar, 2013).
Advanced Materials and Scintillation Properties
Further investigations into polymethyl methacrylate-based plastic scintillators reveal the exploration of various luminescent dyes for improving scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. This demonstrates the compound's potential applicability in developing new materials with tailored optical properties for use in radiation detection and optical devices (Salimgareeva & Kolesov, 2005).
Drug Synthesis and Pharmaceutical Impurities
The synthesis and understanding of pharmaceutical impurities in drugs like omeprazole illustrate the importance of chemical knowledge in drug development and quality control. Studies focused on novel methods of synthesis and the identification of impurities can guide the development of more efficient and safer pharmaceuticals (Saini et al., 2019).
Future Directions
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-11-16(7-8-18(13)25-2)27(23,24)21-15-5-3-14(4-6-15)17-12-22-9-10-26-19(22)20-17/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUYCNVWRCYREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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